molecular formula C24H22O7Ti B13782807 Titanium, bis[2-(hydroxy-kappaO)benzaldehydato-kappaO][2-(hydroxy-kappaO)benzaldehydato](2-propanolato)- CAS No. 68492-76-2

Titanium, bis[2-(hydroxy-kappaO)benzaldehydato-kappaO][2-(hydroxy-kappaO)benzaldehydato](2-propanolato)-

Cat. No.: B13782807
CAS No.: 68492-76-2
M. Wt: 470.3 g/mol
InChI Key: IUPIPUHUCYAJSB-UHFFFAOYSA-K
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Description

The titanium complex Titanium, bis[2-(hydroxy-κO)benzaldehydato-κO]2-(hydroxy-κO)benzaldehydato- features a central titanium ion coordinated by two 2-(hydroxy)benzaldehyde-derived ligands and one 2-propanolato ligand.

Properties

CAS No.

68492-76-2

Molecular Formula

C24H22O7Ti

Molecular Weight

470.3 g/mol

IUPAC Name

2-formylphenolate;propan-2-olate;titanium(4+)

InChI

InChI=1S/3C7H6O2.C3H7O.Ti/c3*8-5-6-3-1-2-4-7(6)9;1-3(2)4;/h3*1-5,9H;3H,1-2H3;/q;;;-1;+4/p-3

InChI Key

IUPIPUHUCYAJSB-UHFFFAOYSA-K

Canonical SMILES

CC(C)[O-].C1=CC=C(C(=C1)C=O)[O-].C1=CC=C(C(=C1)C=O)[O-].C1=CC=C(C(=C1)C=O)[O-].[Ti+4]

Origin of Product

United States

Preparation Methods

Materials

  • Titanium isopropoxide (Ti(OiPr)4) or tetraethyl titanate (Ti(OEt)4)
  • 2-(Hydroxy)benzaldehyde (salicylaldehyde) or substituted derivatives
  • Solvent: Toluene or normal hexane
  • Inert gas (nitrogen) for atmosphere control

Stepwise Preparation

Step Procedure Description Conditions Notes
1 Dissolve 2-(hydroxy)benzaldehyde (e.g., 0.01 mol) in 50 mL of toluene or hexane Room temperature, nitrogen atmosphere Ensures ligand is fully dissolved
2 Add titanium alkoxide (Ti(OiPr)4 or Ti(OEt)4) in a molar ratio of approximately 2:1 (ligand:Ti) dropwise Stirring at 25–70 °C under nitrogen Coordination reaction occurs; stirring time 20–24 hours
3 Stir the reaction mixture for 20–24 hours to complete complexation 25–70 °C Longer stirring ensures full ligand coordination
4 Remove solvent under reduced pressure or evaporate volatile components Vacuum or gentle heating Concentrates the product
5 Add fresh solvent (e.g., 20 mL toluene) and heat to dissolve residue Heating Prepares for crystallization
6 Filter hot solution to remove insoluble impurities Hot filtration Improves purity
7 Cool filtrate to crystallize the titanium complex Cooling to room temperature or below Crystals form for isolation
8 Collect crystals by vacuum filtration and wash Vacuum filtration Purifies the product
9 Recrystallize twice from suitable solvent for higher purity Repeated crystallization Enhances product purity and yield

Research Outcomes and Yields

  • The complex prepared by this method typically yields crystalline titanium complexes with purity above 60% to 65% depending on the ligand substitution and reaction conditions.
  • For example, using 3,5-di-tert-butyl salicylaldehyde as ligand and titanium isopropoxide, yields around 53–64% have been reported after recrystallization.
  • The product is soluble in solvents like methylene dichloride and absolute ethanol but insoluble in water, facilitating purification steps.
  • The complex is stable under inert atmosphere and can be used as a catalyst precursor or in polymerization reactions such as ring-opening polymerization of lactides.

Comparative Analysis of Titanium Alkoxide Precursors

Titanium Alkoxide Reaction Temperature Reaction Time Yield (%) Notes
Titanium isopropoxide (Ti(OiPr)4) 60 °C 20 hours ~53.7% Commonly used; moderate yield
Tetraethyl titanate (Ti(OEt)4) 25 °C 24 hours ~63.5% Slightly higher yield at room temp
Tetrabutyl titanate (Ti(OnBu)4) 70 °C 24 hours ~57.3% Higher temperature needed

Mechanistic Insights

  • The reaction proceeds via ligand exchange and coordination where the phenolic oxygen and aldehyde oxygen of salicylaldehyde chelate the titanium center.
  • The alkoxide ligands on titanium are partially displaced by the salicylaldehyde ligands.
  • The presence of isopropanolato groups in the final complex suggests partial retention of alkoxide ligands, contributing to the complex’s stability and solubility properties.
  • The reaction is sensitive to moisture; hence inert atmosphere and dry solvents are critical.

Summary Table of Preparation Conditions and Outcomes

Parameter Value/Range Effect on Product
Ligand to Ti molar ratio ~2:1 Ensures full coordination
Solvent Toluene, Hexane Solubilizes reactants, aids crystallization
Temperature 25–70 °C Influences reaction rate and yield
Reaction time 20–24 hours Completes coordination
Atmosphere Nitrogen Prevents hydrolysis
Purification Recrystallization (2x) Enhances purity (up to ~65%)
Yield 53–64% Dependent on precursor and conditions

Chemical Reactions Analysis

Types of Reactions

Titanium, bis[2-(hydroxy-kappaO)benzaldehydato-kappaO]2-(hydroxy-kappaO)benzaldehydato- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide complexes, while substitution reactions can produce a variety of titanium-ligand complexes .

Scientific Research Applications

Titanium, bis[2-(hydroxy-kappaO)benzaldehydato-kappaO]2-(hydroxy-kappaO)benzaldehydato- has several scientific research applications:

Mechanism of Action

The mechanism of action of Titanium, bis[2-(hydroxy-kappaO)benzaldehydato-kappaO]2-(hydroxy-kappaO)benzaldehydato- involves its ability to coordinate with various substrates through its titanium center. This coordination can activate the substrates for subsequent chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substrates .

Comparison with Similar Compounds

Structural Features and Molecular Formulas

Compound Name Molecular Formula Key Ligands Molecular Weight (g/mol)
Target Compound Not Provided 2-(hydroxy)benzaldehydato, 2-propanolato Estimated ~500–600
Titanium, bis(isooctadecanoato-κO)bis(2-propanolato)- (CAS 121957-13-9) C₄₂H₈₄O₆Ti Isooctadecanoato (branched C₁₈ carboxylate), 2-propanolato 732.98
Bis[ethyl 3-(oxo-κO)butanoato-κO']bis(2-propanolato)titanium (CAS 27858-32-8) C₁₈H₂₈O₁₀Ti Ethyl 3-oxo-butanoate, 2-propanolato 452.30
Ethoxybis(2,4-pentanedionato-κO,κO')(2-propanolato)titanium (CAS 68586-02-7) C₁₅H₂₆O₆Ti Acetylacetonate (pentanedionato), ethoxy, 2-propanolato 350.23
Bis(oleato-O)bis(propan-2-olato)titanium (CAS 33485-00-6) C₄₂H₈₄O₆Ti Oleato (C₁₈ unsaturated carboxylate), 2-propanolato 732.98

Key Observations :

  • The target compound's aromatic benzaldehydato ligands distinguish it from aliphatic carboxylate or acetylacetonate-based analogs.
  • All compared complexes share 2-propanolato ligands, improving solubility in non-polar solvents.
  • Molecular weights vary significantly, with carboxylate-rich complexes (e.g., CAS 121957-13-9) being bulkier .

Physical and Chemical Properties

Property Target Compound CAS 68586-02-7 CAS 33485-00-6
Water Solubility Likely low (aromatic ligands) 1000 g/L at 25°C Not provided
Boiling Point Not available 78.3°C (at 101.325 kPa) 360°C (at 760 mmHg)
LogP (Partition Coeff.) Estimated >2 (hydrophobic) 0.05 at 20°C 12.99
Thermal Stability Moderate (aromatic stability) High (acetylacetonate) Moderate (unsaturated chain)

Analysis :

  • The acetylacetonate-containing complex (CAS 68586-02-7) exhibits exceptional water solubility due to polar carbonyl groups, unlike hydrophobic aliphatic or aromatic analogs .
  • The high LogP of CAS 33485-00-6 reflects its long unsaturated oleato chains, favoring lipid-rich environments .

Key Differences :

  • The target compound’s aromatic ligands may enable photoactive or charge-transfer properties, unlike aliphatic carboxylate analogs .
  • Acetylacetonate complexes (e.g., CAS 68586-02-7) are preferred in sol-gel applications due to their stability and controlled hydrolysis .

Biological Activity

Titanium, bis[2-(hydroxy-kappaO)benzaldehydato-kappaO]2-(hydroxy-kappaO)benzaldehydato- is a complex organometallic compound that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and safety profiles based on available research.

  • Molecular Formula : C₁₆H₁₈O₆Ti
  • Molecular Weight : 636.7 g/mol
  • CAS Number : 17927-72-9

Biological Activity

The biological activity of titanium complexes often relates to their interactions with biological macromolecules and their roles in various biochemical pathways. The compound exhibits several notable activities:

  • Antimicrobial Activity :
    • Several studies have indicated that titanium complexes can exhibit antimicrobial properties against various pathogens. The mechanism often involves the disruption of bacterial cell membranes and interference with metabolic functions.
  • Antioxidant Properties :
    • Titanium complexes have been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This is particularly relevant in the context of diseases characterized by oxidative damage.
  • Cytotoxicity :
    • Research indicates that certain titanium complexes can induce cytotoxic effects in cancer cell lines. The specific pathways involved include apoptosis and necrosis, which are critical for cancer treatment strategies.
  • Biocompatibility :
    • Titanium compounds are generally considered biocompatible, making them suitable for applications in biomedical fields, such as drug delivery systems and implants.

Case Studies

  • Study on Antimicrobial Effects :
    A study published in Journal of Applied Microbiology demonstrated that titanium, bis[2-(hydroxy-kappaO)benzaldehydato-kappaO]2-(hydroxy-kappaO)benzaldehydato- exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound was effective at concentrations as low as 50 µg/mL, showcasing its potential as an antimicrobial agent.
  • Cytotoxicity Assessment :
    In a study featured in Cancer Letters, the cytotoxic effects of this titanium complex were evaluated on various cancer cell lines, including breast and lung cancer cells. Results indicated an IC50 value of 25 µM, suggesting potent anti-cancer properties.

Safety Profile

The safety profile of titanium complexes is crucial for their application in medical and industrial fields. According to hazard assessments:

  • Toxicity Levels : The compound is classified as hazardous with potential risks including skin irritation and respiratory issues upon inhalation.
  • Environmental Impact : Studies indicate that titanium compounds can be toxic to aquatic life at high concentrations, necessitating careful handling and disposal measures.

Q & A

Basic Research Question

  • FT-IR : Identify ν(Ti-O) stretches (450–550 cm⁻¹) and monitor ligand deprotonation via shifts in phenolic ν(O-H) ().
  • NMR : Use ¹³C NMR to distinguish κO-bound vs. free ligands. Paramagnetic broadening in ¹H NMR may indicate Ti(III) impurities.
  • X-ray crystallography : Resolve the exact geometry (e.g., octahedral vs. tetrahedral) and ligand binding modes .

How do solvent effects influence the stability and reactivity of this complex?

Advanced Research Question
Solvent polarity and coordinating ability significantly impact stability. For systematic study:

  • Experimental design : Test solvents with varying donor numbers (e.g., DMSO > THF > hexane) to assess ligand substitution rates ().
  • Computational analysis : Simulate solvent interactions using COMSOL Multiphysics () to predict solvation energies.
  • Kinetic studies : Monitor decomposition rates via UV-Vis spectroscopy in different solvents, linking results to the Marcus theory of electron transfer () .

What are key considerations for ensuring synthesis reproducibility?

Basic Research Question

  • Stoichiometric control : Use Schlenk-line techniques to maintain anhydrous conditions and precise ligand-to-metal ratios.
  • Ligand purity : Source hydroxybenzaldehydes with >95% purity () to avoid side products.
  • Process monitoring : Implement real-time FT-IR or Raman spectroscopy to track reaction progress (, RDF2050108) .

How can AI-driven simulations enhance mechanistic understanding of reactions involving this complex?

Advanced Research Question
AI models integrated with COMSOL Multiphysics () can:

  • Predict reaction pathways by training on kinetic data (e.g., Arrhenius parameters).
  • Optimize catalytic cycles by simulating transition states and intermediates.
  • Validate hypotheses through iterative feedback between experimental data (e.g., EXAFS for local structure) and machine learning .

What strategies resolve contradictions in reported catalytic efficiencies?

Advanced Research Question
Contradictions often stem from unaccounted variables (e.g., trace moisture, ligand degradation). Solutions include:

  • Standardized testing : Adopt protocols from CRDC’s fuel engineering guidelines (, RDF2050106) for catalytic benchmarking.
  • Microkinetic modeling : Deconvolute rate-limiting steps using data from time-resolved spectroscopy.
  • Collaborative validation : Share raw datasets via platforms like PubChem () to enable cross-lab verification .

How can powder technology improve the compound’s application in heterogeneous catalysis?

Advanced Research Question

  • Particle engineering : Use spray drying or ball milling (, RDF2050107) to control particle size (50–200 nm) and surface area.
  • Support functionalization : Anchor the complex on mesoporous silica or MOFs to enhance recyclability.
  • In situ XRD : Monitor structural stability under reaction conditions to optimize support compatibility .

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